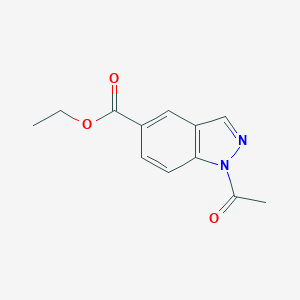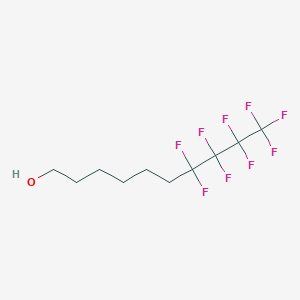![molecular formula C18H22Cl6NO8P B067433 (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 162518-54-9](/img/structure/B67433.png)
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as TCPP, is a chemical compound that has been widely used in scientific research. TCPP is a phosphonate ester derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. TCPP has been synthesized and studied for its potential use as an anti-inflammatory agent and as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as an anti-inflammatory agent is not fully understood. It is believed that (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to have anti-inflammatory properties in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has also been shown to selectively bind to metal ions such as zinc and copper.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as a fluorescent probe for metal ion detection is its high selectivity for zinc and copper. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to selectively bind to these metal ions and emit a fluorescent signal upon binding. One limitation of using (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is its relatively low fluorescence quantum yield, which can limit its sensitivity for metal ion detection.
List of
Direcciones Futuras
1. Further studies on the mechanism of action of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as an anti-inflammatory agent.
2. Development of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid-based fluorescent probes for the detection of other metal ions.
3. Investigation of the potential use of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid as a therapeutic agent for the treatment of inflammatory diseases.
4. Optimization of the synthesis method for (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid to improve yield and purity.
5. Development of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid-based sensors for the detection of metal ions in environmental and biological samples.
Métodos De Síntesis
The synthesis of (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves the reaction of naproxen with phosphorus oxychloride and 2,2,2-trichloroethanol to form the intermediate 2,2,2-trichloroethyl ester of naproxen. This intermediate is then reacted with bis(2,2,2-trichloroethoxy)phosphoryl chloride to form (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.
Aplicaciones Científicas De Investigación
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been used in scientific research for various purposes. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in vitro. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. (2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has been shown to selectively bind to these metal ions and emit a fluorescent signal upon binding.
Propiedades
Número CAS |
162518-54-9 |
|---|---|
Nombre del producto |
(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Fórmula molecular |
C18H22Cl6NO8P |
Peso molecular |
624.1 g/mol |
Nombre IUPAC |
(2S)-3-[4-[bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H22Cl6NO8P/c1-16(2,3)32-15(28)25-13(14(26)27)8-11-4-6-12(7-5-11)33-34(29,30-9-17(19,20)21)31-10-18(22,23)24/h4-7,13H,8-10H2,1-3H3,(H,25,28)(H,26,27)/t13-/m0/s1 |
Clave InChI |
CXHPPDBOJQLCND-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)C(=O)O |
Sinónimos |
nα-boc-o-[bis-(2,2,2-trichloroethyl)phospho]-l-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















